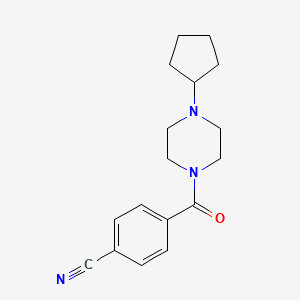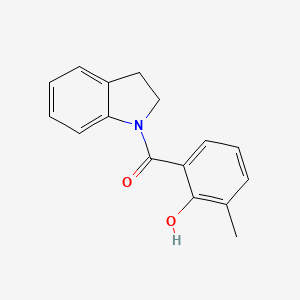
(4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone, also known as HMQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. HMQ has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In
科学的研究の応用
(4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has also been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been shown to have anti-microbial effects against a range of bacterial and fungal pathogens.
作用機序
The exact mechanism of action of (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone is not fully understood, but it is believed to act through multiple pathways. (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In addition, (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
(4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases. (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has also been shown to inhibit angiogenesis, which is involved in the growth and metastasis of tumors. In addition, (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been found to induce apoptosis in cancer cells, which could potentially be used as a therapeutic strategy for cancer treatment.
実験室実験の利点と制限
One of the main advantages of using (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone in lab experiments is its well-established synthesis method, which allows for the production of (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone in its pure form. In addition, (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of using (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone in lab experiments is its potential toxicity, which could limit its use in vivo.
将来の方向性
There are several future directions for research on (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone. One area of research could be to further investigate the mechanism of action of (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone and its effects on various pathways. Another area of research could be to explore the potential therapeutic applications of (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone in different disease models. In addition, further studies could be conducted to evaluate the toxicity of (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone and its potential side effects in vivo.
Conclusion
In conclusion, (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial effects, and has a well-established synthesis method. Future research on (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone could lead to the development of novel therapeutic strategies for the treatment of various diseases.
合成法
(4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone is synthesized through a multi-step process that involves the reaction of 2-methyl-4-quinolone with piperidin-4-ol in the presence of a base and a solvent. The resulting product is then purified using column chromatography to obtain (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone in its pure form. This method of synthesis has been well-established in the literature and has been used by several research groups to obtain (4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone for various studies.
特性
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-10-14(13-4-2-3-5-15(13)17-11)16(20)18-8-6-12(19)7-9-18/h2-5,10,12,19H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPOUXMJIZVBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-yl)-(2-methylquinolin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)
![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)


![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)

![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)


![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)
